Butabindide oxalate

Enzyme Inhibition TPP2 Cholecystokinin

Butabindide oxalate is the gold-standard reversible TPP2 inhibitor, distinguished by its high selectivity (>1,400-fold over TPP1) and potent Ki (7 nM). This is essential for mechanistic studies where irreversible ablation (e.g., B6) confounds data interpretation. Its well-defined in vivo pharmacology (ID50 1.1-6.8 mg/kg) validates its use in satiety and metabolic research. Procure to ensure experimental validity in antigen processing, neuropeptide signaling, and c-MYC-driven cancer models.

Molecular Formula C19H27N3O6
Molecular Weight 393.4 g/mol
CAS No. 185213-03-0
Cat. No. B599851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButabindide oxalate
CAS185213-03-0
Synonyms[S-(R*,R*)]-1-(2-Amino-1-oxobutyl)-N-butyl-2,3-dihydro-1H-indole-2-carboxamide ethanedioate
Molecular FormulaC19H27N3O6
Molecular Weight393.4 g/mol
Structural Identifiers
SMILESCCCCNC(=O)C1CC2=CC=CC=C2N1C(=O)C(CC)N.C(=O)(C(=O)O)O
InChIInChI=1S/C17H25N3O2.C2H2O4/c1-3-5-10-19-16(21)15-11-12-8-6-7-9-14(12)20(15)17(22)13(18)4-2;3-1(4)2(5)6/h6-9,13,15H,3-5,10-11,18H2,1-2H3,(H,19,21);(H,3,4)(H,5,6)/t13-,15-;/m0./s1
InChIKeyKKMJFDVOXSGHBF-SLHAJLBXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butabindide Oxalate (CAS 185213-03-0) for Targeted TPP2 Inhibition: A Procurement Guide


Butabindide oxalate (UCL-1397) is a potent and selective inhibitor of the serine protease tripeptidyl peptidase II (TPP2), also known as CCK-inactivating peptidase [1]. It binds reversibly to the TPP2 active site with a reported Ki of 7 nM [1], thereby preventing the proteolytic inactivation of the neuropeptide cholecystokinin-8 (CCK-8) [2]. This small-molecule inhibitor is widely utilized as a pharmacological tool to investigate the roles of TPP2 in antigen processing, satiety signaling, and cellular homeostasis [3].

Critical Procurement Considerations for Butabindide Oxalate: Why Generic TPP2 Inhibitors Are Not Interchangeable


While several molecules can inhibit TPP2, they are not functionally equivalent and cannot be substituted without compromising experimental validity. Key differentiators include binding kinetics (reversible vs. irreversible), selectivity profiles across related proteases, and in vivo bioavailability. Butabindide's reversible binding allows for dynamic studies of TPP2 function [1], whereas irreversible inhibitors like B6 permanently ablate enzyme activity, leading to distinct cellular consequences [2]. Furthermore, butabindide exhibits high selectivity for TPP2 over TPP1 (approximately 1,400-fold) [1], a distinction not shared by broad-spectrum inhibitors like AAF-CMK, which can confound data interpretation .

Quantitative Differentiation of Butabindide Oxalate: Evidence-Based Performance Metrics Against Key Comparators


Target Engagement: Butabindide Oxalate Exhibits Nanomolar Potency for TPP2, Comparable to Advanced Leads

Butabindide oxalate inhibits TPP2 with a Ki of 7 nM [1]. This potency is equivalent to the advanced analog UCL-2000, which also has a Ki of 7 nM in vitro [2]. This demonstrates that butabindide remains a benchmark for TPP2 inhibition potency.

Enzyme Inhibition TPP2 Cholecystokinin

Binding Reversibility: Butabindide's Reversible Binding Mechanism Enables Dynamic Functional Studies

Butabindide is a reversible inhibitor of TPP2, as demonstrated by the recovery of enzyme activity following dilution of the inhibitor-enzyme complex [1]. In contrast, the peptide phosphonate inhibitor B6 binds irreversibly, with no activity recovery observed under identical dilution conditions [1].

Binding Kinetics Reversible Inhibition Cellular Assays

Enzyme Selectivity: Butabindide Oxalate Displays >1,400-Fold Selectivity for TPP2 Over TPP1

Butabindide oxalate is highly selective for TPP2. It inhibits TPP2 with a Ki of 7 nM, but requires a >1,000-fold higher concentration (Ki = 10 µM) to inhibit the related enzyme TPP1 [1]. This represents a selectivity window of over 1,400-fold.

Selectivity Off-Target Effects TPP1

In Vivo Target Engagement: Butabindide Oxalate Effectively Inhibits TPP2 in Mouse Liver and Brain

Following intravenous administration, butabindide oxalate inhibits TPP2 activity in vivo, with ID50 values of 1.1 mg/kg in mouse liver and 6.8 mg/kg in mouse brain [1]. While UCL-2000 is reported to be 50-fold more active in vivo [2], butabindide's well-characterized in vivo profile provides a robust and predictable baseline for animal studies.

In Vivo Pharmacology Bioavailability Animal Models

Salt Form Advantage: Butabindide Oxalate Offers Improved Handling Over the Free Base

The oxalate salt of butabindide (CAS 185213-03-0) is the preferred research form due to its enhanced water solubility and stability compared to the free base (CAS 175553-48-7) . While the free base has comparable biological activity at equivalent molar concentrations , its lower solubility can complicate in vitro assay preparation and in vivo formulation.

Solubility Stability Formulation

Optimal Use Cases for Butabindide Oxalate: From Discovery to Applied Research


Mechanistic Studies of TPP2 in Antigen Processing and MHC Class I Presentation

Butabindide oxalate is a key tool for dissecting the role of TPP2 in generating peptide ligands for MHC class I molecules. Its reversible and selective inhibition of TPP2, as demonstrated by a Ki of 7 nM and >1,400-fold selectivity over TPP1 [1], allows researchers to precisely probe the contribution of this protease to the cellular immunopeptidome without confounding effects on other antigen-processing enzymes [2].

Investigating the Role of TPP2 in Satiety and Energy Homeostasis In Vivo

The well-documented in vivo pharmacology of butabindide oxalate, including its ability to inhibit TPP2 in mouse liver (ID50 = 1.1 mg/kg) and brain (ID50 = 6.8 mg/kg) and subsequently reduce food intake [1], makes it a valuable tool for preclinical studies of obesity and metabolic disorders. Its reversible mechanism allows for the study of acute versus chronic TPP2 inhibition on feeding behavior and body weight regulation.

Elucidating TPP2's Function in Cancer Cell Biology and as a Potential Therapeutic Target

Butabindide oxalate has been used to demonstrate the requirement for TPP2 in c-MYC-induced centriole overduplication, highlighting its potential as a therapeutic target in MYC-driven cancers [1]. The reversible nature of butabindide's inhibition (in contrast to irreversible probes like B6) [2] is critical for distinguishing between the acute signaling roles of TPP2 and the long-term consequences of its genetic or permanent ablation in cancer cell lines.

Comparative Studies of TPP2 Inhibition Mechanisms: Reversible vs. Irreversible Binding

Butabindide oxalate serves as the standard reversible TPP2 inhibitor in comparative studies against irreversible inhibitors like B6. This direct comparison is essential for understanding how different modes of TPP2 inactivation lead to distinct cellular outcomes, such as differential effects on nuclear ERK1/2 phosphorylation [1]. Researchers can use butabindide to establish a baseline for reversible inhibition and then contrast it with the permanent, proteome-altering effects of irreversible binders.

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